2-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including a pyrazole ring, a furan ring, and a triazoloquinazoline moiety, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
The synthesis of 2-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE typically involves multi-step reactions starting from readily available precursorsReaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group in the pyrazole ring can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, leading to the formation of corresponding amines.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group can be replaced by another under suitable conditions. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of 2-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE include other heterocyclic compounds with pyrazole, furan, or triazoloquinazoline moieties. These compounds may share similar chemical reactivity and biological activities but differ in their specific structural features and applications. Examples include:
Imidazole-containing compounds: Known for their broad range of biological activities.
Thiadiazole derivatives: Studied for their antimicrobial and anticancer properties.
Pyrazole derivatives: Widely used in medicinal chemistry for drug development
Properties
Molecular Formula |
C19H15N7O3 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C19H15N7O3/c1-11-17(26(27)28)12(2)24(22-11)9-13-7-8-16(29-13)18-21-19-14-5-3-4-6-15(14)20-10-25(19)23-18/h3-8,10H,9H2,1-2H3 |
InChI Key |
UKTPBMYSECMLAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C3=NN4C=NC5=CC=CC=C5C4=N3)C)[N+](=O)[O-] |
Origin of Product |
United States |
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